N-(2-bromo-4-methylphenyl)-2-nitrobenzamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C14H11BrN2O3. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-nitrobenzamide typically involves the reaction of 2-bromo-4-methylaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-nitrobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of N-(2-methoxy-4-methylphenyl)-2-nitrobenzamide.
Reduction: Formation of N-(2-bromo-4-methylphenyl)-2-aminobenzamide.
Oxidation: Formation of N-(2-bromo-4-carboxyphenyl)-2-nitrobenzamide.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-nitrobenzamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and methyl group also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)-4-nitrobenzenesulfonamide
- N-(2-iodo-4-methylphenyl)-2-bromoacetamide
- 4-bromo-N-(2-methylphenyl)benzamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-nitrobenzamide is unique due to the combination of its bromine, methyl, and nitro groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H11BrN2O3 |
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Molecular Weight |
335.15 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-6-7-12(11(15)8-9)16-14(18)10-4-2-3-5-13(10)17(19)20/h2-8H,1H3,(H,16,18) |
InChI Key |
RGDDRCOOWGQLOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
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